Cas no 100865-43-8 ((5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate)

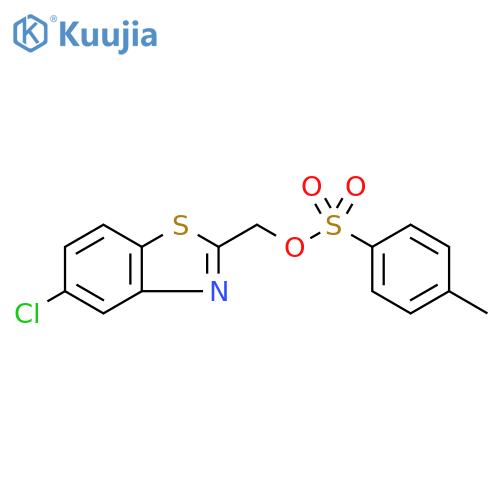

100865-43-8 structure

商品名:(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate

CAS番号:100865-43-8

MF:C15H12ClNO3S2

メガワット:353.843680381775

MDL:MFCD08271861

CID:5165843

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 2-Benzothiazolemethanol, 5-chloro-, 2-(4-methylbenzenesulfonate)

- (5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate

- (5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate

-

- MDL: MFCD08271861

- インチ: 1S/C15H12ClNO3S2/c1-10-2-5-12(6-3-10)22(18,19)20-9-15-17-13-8-11(16)4-7-14(13)21-15/h2-8H,9H2,1H3

- InChIKey: HFDYSGXLQOPMKE-UHFFFAOYSA-N

- ほほえんだ: C(C1=NC2C=C(Cl)C=CC=2S1)OS(C1C=CC(C)=CC=1)(=O)=O

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-86531-10g |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 10g |

$3131.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421537-500mg |

(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate |

100865-43-8 | 95% | 500mg |

¥17609 | 2023-04-17 | |

| Enamine | EN300-86531-0.25g |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 0.25g |

$670.0 | 2023-09-02 | ||

| Enamine | EN300-86531-2.5g |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 2.5g |

$1428.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421537-50mg |

(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate |

100865-43-8 | 95% | 50mg |

¥13219 | 2023-04-17 | |

| Enamine | EN300-86531-0.1g |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 0.1g |

$640.0 | 2023-09-02 | ||

| Enamine | EN300-86531-5.0g |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 5.0g |

$2110.0 | 2023-02-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096391-1g |

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 95% | 1g |

¥3031.0 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421537-2.5g |

(5-Chlorobenzo[d]thiazol-2-yl)methyl 4-methylbenzenesulfonate |

100865-43-8 | 95% | 2.5g |

¥30844 | 2023-04-17 | |

| Enamine | EN300-86531-0.5g |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate |

100865-43-8 | 0.5g |

$699.0 | 2023-09-02 |

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

100865-43-8 ((5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100865-43-8)(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate

清らかである:99%/99%

はかる:1g/5g

価格 ($):397.0/1152.0